5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine
Overview
Description
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atoms in 2,4-dichloropyrimidine with the amino group of 4-fluoroaniline under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Bromination: The resulting intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrimidine ring.
Chemical Reactions Analysis
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Scientific Research Applications
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine can be compared with other similar compounds such as:
5-Bromo-4-chloropyridin-2-amine: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom.
2-Amino-5-bromo-4-chloro-3-nitropyridine: This compound has additional nitro and chlorine substituents.
2-Amino-5-bromoisonicotinic acid: This compound contains a carboxylic acid group instead of an amine group.
These similar compounds share some structural features with this compound but differ in their specific substituents, which can lead to differences in their chemical reactivity and biological activities.
Properties
IUPAC Name |
5-bromo-4-(4-fluorophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)15-9(8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZZTSUTBHACTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2Br)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254865 | |
Record name | 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-79-0 | |
Record name | 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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